molecular formula C11H17NO3 B15343597 2-Cyclopenten-1-one, 2,5-dihydroxy-5-methyl-3-(1-piperidinyl)- CAS No. 34421-11-9

2-Cyclopenten-1-one, 2,5-dihydroxy-5-methyl-3-(1-piperidinyl)-

Katalognummer: B15343597
CAS-Nummer: 34421-11-9
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: HICPSQHUQBAFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol It is characterized by its unique structure, which includes a piperidine ring fused to a cyclopentene ring with hydroxyl and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-deoxy-D-fructose with piperidine in the presence of an acid catalyst . The reaction proceeds through a series of steps, including dehydration and cyclization, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is unique due to its specific arrangement of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

34421-11-9

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

2,5-dihydroxy-5-methyl-3-piperidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO3/c1-11(15)7-8(9(13)10(11)14)12-5-3-2-4-6-12/h13,15H,2-7H2,1H3

InChI-Schlüssel

HICPSQHUQBAFIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=C(C1=O)O)N2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.